Nonyltriphenylphosphonium bromide
Overview
Description
Nonyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H34BrP. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to three phenyl groups and one nonyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones .
Mechanism of Action
Biochemical Pathways
For example, some organophosphorus compounds can inhibit enzymes, disrupt cell membranes, or interfere with signal transduction
Result of Action
Given the lack of research on this specific compound, it is difficult to describe the specific molecular and cellular effects of its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with nonyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{C}9\text{H}{19}\text{Br} \rightarrow \text{C}9\text{H}{19}\text{P(C}_6\text{H}_5\text{)}_3\text{Br} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Nonyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form the desired alkene.
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, strong bases (e.g., butyllithium)
Conditions: Anhydrous conditions, inert atmosphere, typically at room temperature or slightly elevated temperatures
Major Products: The major products of the Wittig reaction involving this compound are alkenes. The reaction is highly selective, allowing for the formation of (Z)-alkenes with high purity .
Scientific Research Applications
Nonyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Nonyltriphenylphosphonium bromide stands out due to its longer alkyl chain, which enhances its utility in specific chemical and biological applications .
Properties
IUPAC Name |
nonyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRQGKTLWXMID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886414 | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60902-45-6 | |
Record name | Nonyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60902-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The article describes the synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the Satin Moth. Can you elaborate on the role of Nonyltriphenylphosphonium bromide in similar organic synthesis reactions?
A1: While the provided article [] doesn't explicitly mention this compound, this compound is a well-known reagent in organic synthesis, particularly in Wittig reactions. Wittig reactions are valuable for forming carbon-carbon double bonds with specific stereochemistry (Z or E isomers).
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